5Z,7E-Dodecadienyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

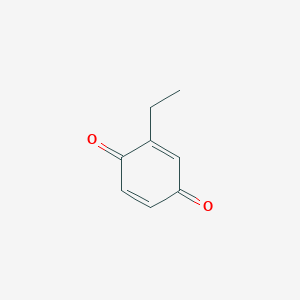

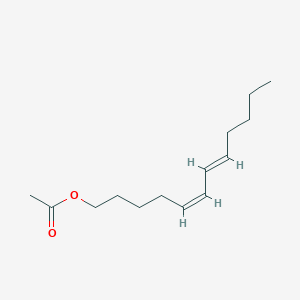

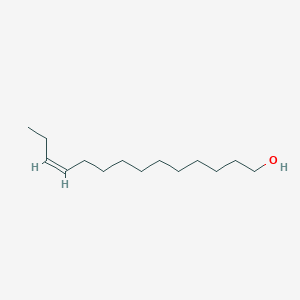

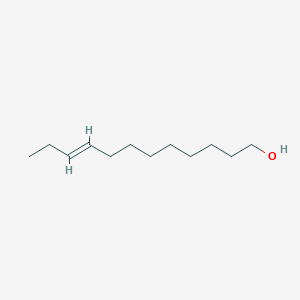

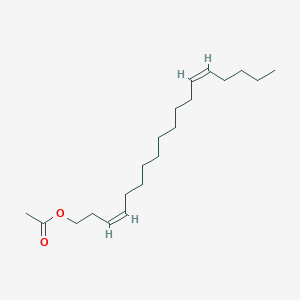

5Z,7E-Dodecadienyl acetate is a chemical compound that belongs to the family of pheromones. It is a colorless liquid with a sweet floral odor that is used by insects for communication purposes. This compound is found in the pheromone gland of many insects, including moths, beetles, and cockroaches. The chemical structure of 5Z,7E-Dodecadienyl acetate consists of a 12-carbon chain with two double bonds and an acetate group.

Mécanisme D'action

The mechanism of action of 5Z,7E-Dodecadienyl acetate in insects involves its binding to specific receptors in the antennae. This binding triggers a series of biochemical reactions that ultimately lead to the release of pheromones by the insect. The pheromones are then detected by other insects of the same species, leading to mating or aggregation behaviors.

Effets Biochimiques Et Physiologiques

In addition to its role in insect communication, 5Z,7E-Dodecadienyl acetate has been shown to have biochemical and physiological effects on insects. Studies have shown that exposure to this compound can alter the levels of certain neurotransmitters in the brain, leading to changes in behavior. In addition, exposure to 5Z,7E-Dodecadienyl acetate can affect the levels of certain hormones in the insect's body, leading to changes in development and reproduction.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5Z,7E-Dodecadienyl acetate in lab experiments has several advantages and limitations. One advantage is its specificity for certain insect species, allowing researchers to study the behavior of specific pests. Another advantage is its low toxicity to non-target organisms, making it a safer alternative to traditional insecticides. However, the use of 5Z,7E-Dodecadienyl acetate in lab experiments can be expensive and time-consuming, requiring specialized equipment and expertise.

Orientations Futures

There are several future directions for research on 5Z,7E-Dodecadienyl acetate. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential use as a tool for pest management in agriculture and forestry. Additionally, researchers may explore the use of 5Z,7E-Dodecadienyl acetate as a model for understanding the role of pheromones in insect communication and behavior.

Méthodes De Synthèse

The synthesis of 5Z,7E-Dodecadienyl acetate can be achieved through various methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. Both methods require the use of specialized reagents and conditions to achieve high yields of the desired product.

Applications De Recherche Scientifique

The use of 5Z,7E-Dodecadienyl acetate in scientific research has been primarily focused on its role as a pheromone in insect communication. Studies have shown that this compound is used by many species of moths to attract mates and locate food sources. In addition, researchers have investigated the use of 5Z,7E-Dodecadienyl acetate as a potential insecticide, as it disrupts the mating behavior of certain pest species.

Propriétés

Numéro CAS |

78350-11-5 |

|---|---|

Nom du produit |

5Z,7E-Dodecadienyl acetate |

Formule moléculaire |

C14H24O2 |

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

[(5Z,7E)-dodeca-5,7-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8- |

Clé InChI |

LILNZTGQAGPWKK-MUIOLIGRSA-N |

SMILES isomérique |

CCCC/C=C/C=C\CCCCOC(=O)C |

SMILES |

CCCCC=CC=CCCCCOC(=O)C |

SMILES canonique |

CCCCC=CC=CCCCCOC(=O)C |

Synonymes |

(E,Z)-5,7-Dodecadien-1-ol Acetate; (5Z,7E)-5,7-Dodecadien-1-ol Acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)